

Technical Whitepaper: Synthesis and Characterization of Amoxicillin Impurity D

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Compound of Interest

Compound Name: Amoxicillin trihydrate impurity D

Cat. No.: B12845457

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Executive Summary

In the development of beta-lactam antibiotics, the stability of the beta-lactam ring is the primary quality attribute. Amoxicillin Impurity D (European Pharmacopoeia) is the penicilloic acid derivative formed via the hydrolytic opening of the strained beta-lactam ring. Unlike Impurity C (Amoxicillin Diketopiperazine), which is a cyclized secondary degradation product, Impurity D represents the primary hydrolytic degradant.

Accurate synthesis of Impurity D requires a protocol that selectively cleaves the beta-lactam bond without promoting the subsequent intramolecular cyclization to the diketopiperazine or decarboxylation to penilloic acid.

Chemical Identity & Target Profile[1][2][3][4][5]

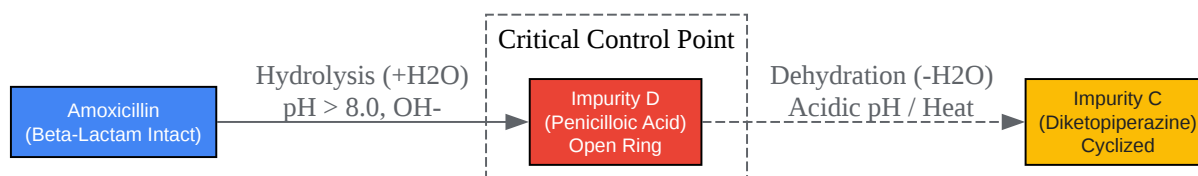
Attribute	Specification
Common Name	Amoxicillin Penicilloic Acid (Impurity D)
EP Designation	Amoxicillin Impurity D
USP Designation	Amoxicillin Related Compound D
IUPAC Name	(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid
CAS Number	1642629-94-4 (Free acid) / 68728-47-2 (Sodium salt)
Molecular Formula	C ₁₆ H ₂₁ N ₃ O ₆ S
Molecular Weight	383.42 g/mol
Origin	Hydrolytic degradation (Alkaline or Enzymatic)

Degradation & Synthesis Logic

The formation of Impurity D is a competition between hydrolysis and cyclization. Under acidic conditions or high heat, the penicilloic acid (Impurity D) rapidly dehydrates to form the diketopiperazine (Impurity C). Therefore, controlled alkaline hydrolysis at moderate temperatures is the requisite pathway to isolate Impurity D.

Reaction Pathway Visualization

The following diagram illustrates the critical branching point between Impurity D and Impurity C.



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Figure 1: Mechanistic pathway showing the hydrolytic opening of Amoxicillin to Impurity D and the subsequent risk of cyclization to Impurity C.

Experimental Protocol: Selective Synthesis

Reagents and Materials

- Precursor: Amoxicillin Trihydrate (API Grade, >99%).
- Reagent: 1.0 M Sodium Hydroxide (NaOH).
- Solvent: Deionized Water (Milli-Q), Acetonitrile (HPLC Grade).
- Quenching Agent: 1.0 M Hydrochloric Acid (HCl).

Step-by-Step Methodology

This protocol utilizes a pH-controlled hydrolysis to maximize yield while minimizing secondary degradation.

- Preparation: Suspend 5.0 g of Amoxicillin Trihydrate in 50 mL of deionized water at 20°C. The API will not fully dissolve initially.
- Alkaline Hydrolysis:
 - Slowly add 1.0 M NaOH dropwise while monitoring pH.
 - Target pH: 9.0 – 10.0.[1] Note: Do not exceed pH 11.0 to avoid epimerization.
 - Stir the solution for 45–60 minutes. The solution should become clear as the salt form of the penicilloic acid is generated.
- Reaction Monitoring:
 - Analyze an aliquot by HPLC every 15 minutes.
 - Endpoint: Disappearance of the Amoxicillin peak (< 1.0%) and appearance of the earlier eluting Impurity D peak.

- Neutralization (Critical Step):
 - Once the reaction is complete, immediately adjust the pH to 7.0 using 1.0 M HCl.
 - Warning: Do not acidify below pH 5.0, as this catalyzes the conversion to Impurity C (Diketopiperazine).
- Lyophilization:
 - Freeze-dry the neutral solution to obtain the crude sodium salt of Impurity D as an off-white hygroscopic solid.

Purification (Preparative HPLC)

For analytical standard grade (>95% purity), desalting and purification are required.

- Column: C18 Preparative Column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 μ m).
- Mobile Phase A: 0.01 M Ammonium Acetate (pH 5.0).
- Mobile Phase B: Acetonitrile.[2]
- Gradient: 0% B to 10% B over 20 minutes. (Impurity D is highly polar).
- Fraction Collection: Collect the major peak eluting shortly after the void volume.
- Isolation: Lyophilize fractions to yield the purified ammonium salt or free acid.

Characterization & Structural Elucidation

High-Performance Liquid Chromatography (HPLC)

Impurity D is significantly more polar than Amoxicillin due to the formation of the second free carboxylic acid group.

- RRT (Relative Retention Time): ~0.4 to 0.5 (relative to Amoxicillin).
- Detection: UV at 230 nm (End absorption, as the beta-lactam carbonyl is lost).

Mass Spectrometry (LC-MS/ESI)

- Ionization Mode: Positive ESI (+).
- Theoretical Mass: 383.42 Da.[3]
- Observed $[M+H]^+$: 384.1 m/z.
- Interpretation: The mass shift of +18 Da relative to Amoxicillin (365 Da) confirms the addition of water (Hydrolysis).

Nuclear Magnetic Resonance (NMR)

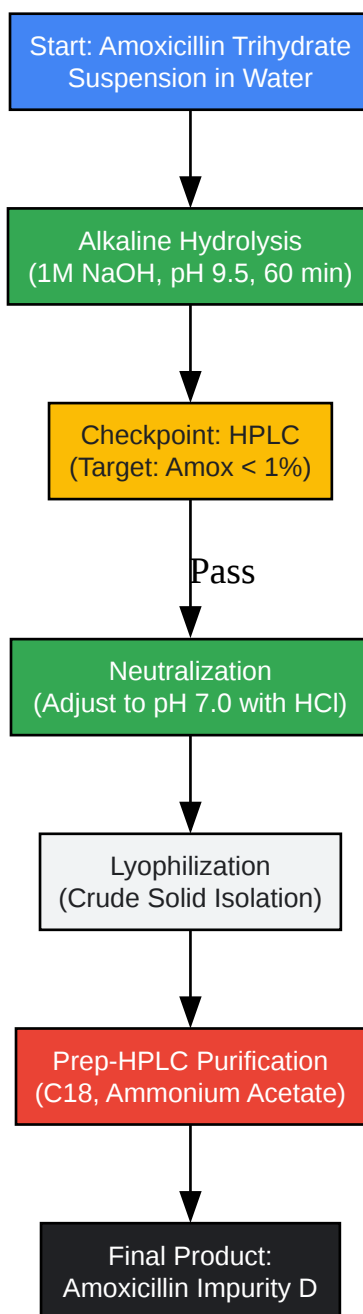
The definitive structural proof lies in the shift of the protons attached to the beta-lactam ring (H-5 and H-6).

Proton/Carbon	Amoxicillin (Beta-Lactam)	Impurity D (Open Chain)	Diagnostic Change
H-5 / H-6	~5.4 - 5.5 ppm (Multiplets)	~4.2 - 4.5 ppm	Upfield shift due to ring strain relief.
C=O (Lactam)	~174 ppm	~178 - 180 ppm	Shift from strained amide to free acid/carboxylate.
Gem-dimethyl	Distinct singlets	Distinct singlets	Remains intact (Thiazolidine ring stable).

Infrared Spectroscopy (FT-IR)

- Beta-Lactam Carbonyl: The characteristic sharp band at $\sim 1775\text{ cm}^{-1}$ (present in Amoxicillin) is absent in Impurity D.
- Carboxylate: Appearance of broad bands at $1600\text{--}1650\text{ cm}^{-1}$ (C=O stretching of carboxylate/amide).

Workflow Visualization



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Figure 2: Step-by-step workflow for the synthesis and purification of Amoxicillin Impurity D.

References

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